molecular formula C16H13ClO3 B14299703 2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)- CAS No. 113192-16-8

2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-

Cat. No.: B14299703
CAS No.: 113192-16-8
M. Wt: 288.72 g/mol
InChI Key: GXTLVZFVBHRTIZ-UHFFFAOYSA-N
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Description

3’-Chloro-2’-hydroxy-4-methoxychalcone is a chalcone derivative with the empirical formula C16H13ClO3 and a molecular weight of 288.73 g/mol . Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is known for its potential pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3’-chloro-2’-hydroxy-4-methoxychalcone.

Industrial Production Methods

While specific industrial production methods for 3’-chloro-2’-hydroxy-4-methoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Chalcone epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-chloro-2’-hydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’-Chloro-2’-hydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:

Uniqueness

The unique combination of the chloro, hydroxy, and methoxy groups in 3’-chloro-2’-hydroxy-4-methoxychalcone contributes to its distinct chemical reactivity and potential biological activities compared to other chalcone derivatives.

Properties

CAS No.

113192-16-8

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3/c1-20-12-8-5-11(6-9-12)7-10-15(18)13-3-2-4-14(17)16(13)19/h2-10,19H,1H3

InChI Key

GXTLVZFVBHRTIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O

Origin of Product

United States

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